molecular formula C7H5N3O2S B1299412 5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde CAS No. 797807-53-5

5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde

Cat. No.: B1299412
CAS No.: 797807-53-5
M. Wt: 195.2 g/mol
InChI Key: MJDCESOFVFBUOJ-UHFFFAOYSA-N
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Description

5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde is a heterocyclic compound featuring a furan-2-carbaldehyde backbone substituted at the 5-position with a 1,2,4-triazole-3-thiol group. This structure combines the electron-rich furan ring with the sulfur-containing triazole moiety, which may confer unique chemical reactivity and biological activity.

Properties

IUPAC Name

5-(1H-1,2,4-triazol-5-ylsulfanyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2S/c11-3-5-1-2-6(12-5)13-7-8-4-9-10-7/h1-4H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDCESOFVFBUOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)SC2=NC=NN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20360436
Record name 5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

797807-53-5
Record name 5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials

Reaction Conditions

  • Solvents : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to dissolve both reactants and facilitate nucleophilic substitution.
  • Base : Mild bases like potassium carbonate (K2CO3) or sodium hydride (NaH) are used to deprotonate the thiol, generating the thiolate anion, which is the active nucleophile.
  • Temperature : Reactions are generally conducted at elevated temperatures (50–100 °C) to promote substitution.
  • Time : Reaction times vary from several hours to overnight depending on conditions.

Detailed Preparation Method

Stepwise Procedure

Step Description Conditions Notes
1 Preparation of 1H-1,2,4-triazole-3-thiol (if not commercially available) Reduction or thiolation of triazole precursors Purification by recrystallization
2 Deprotonation of 1H-1,2,4-triazole-3-thiol Addition of base (K2CO3 or NaH) in DMF or DMSO Formation of thiolate anion
3 Nucleophilic substitution on 5-halofuran-2-carbaldehyde Stirring at 60–90 °C for 6–12 hours Monitored by TLC or HPLC
4 Work-up and purification Extraction with organic solvents, washing, drying Purification by column chromatography or recrystallization

Representative Reaction Scheme

$$
\text{5-Halofuran-2-carbaldehyde} + \text{1H-1,2,4-triazole-3-thiolate} \xrightarrow[\text{Base}]{\text{DMF, heat}} \text{5-(1H-1,2,4-triazol-3-ylsulfanyl)-furan-2-carbaldehyde}
$$

Research Findings and Optimization

Yield and Purity

  • Reported yields for this substitution reaction typically range from 65% to 85%, depending on the halogen leaving group and reaction conditions.
  • Bromide derivatives generally give higher yields than chlorides due to better leaving group ability.
  • Purity is confirmed by NMR, IR, and mass spectrometry, with characteristic signals for the aldehyde proton (~9.5 ppm in ^1H NMR) and triazole ring protons.

Reaction Monitoring

  • Thin-layer chromatography (TLC) is used to monitor the consumption of starting halofuran aldehyde.
  • High-performance liquid chromatography (HPLC) can be employed for quantitative analysis.
  • Infrared spectroscopy confirms the presence of the aldehyde C=O stretch (~1680 cm^-1) and the C–S bond formation.

Alternative Methods

  • Some literature reports the use of copper-catalyzed coupling (Ullmann-type) between 5-halofuran-2-carbaldehyde and 1,2,4-triazole derivatives, but this is less common due to the sensitivity of the aldehyde group.
  • Direct thiolation of furan-2-carbaldehyde followed by triazole ring formation is theoretically possible but less practical.

Data Summary Table

Parameter Typical Value Comments
Starting halogen Bromine (Br) or Chlorine (Cl) Bromine preferred for better reactivity
Base Potassium carbonate (K2CO3), Sodium hydride (NaH) K2CO3 preferred for milder conditions
Solvent DMF, DMSO Polar aprotic solvents enhance nucleophilicity
Temperature 60–90 °C Elevated temperature required for substitution
Reaction time 6–12 hours Monitored by TLC/HPLC
Yield 65–85% Depends on halogen and conditions
Purification Column chromatography, recrystallization To achieve high purity

Chemical Reactions Analysis

Types of Reactions

5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as thiols, amines, and halides can be used in substitution reactions.

Major Products Formed

    Oxidation: 5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carboxylic acid.

    Reduction: 5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting microbial infections and cancer.

    Materials Science: The compound can be used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It can be used as a probe to study biological processes involving sulfanyl and triazole functionalities.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. The aldehyde group can undergo reactions with nucleophiles in biological systems, leading to various biochemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

Nitrophenyl-Furan-Carbaldehydes

A study on 5-(nitrophenyl)-furan-2-carbaldehyde derivatives (2-, 3-, and 4-nitrophenyl isomers) revealed their thermodynamic properties, including sublimation enthalpy (ΔsubH° ≈ 100–110 kJ/mol) and Gibbs free energy of sublimation (ΔsubG° ≈ 60–70 kJ/mol) at 298.15 K . These compounds lack the triazole-sulfanyl group but share the furan-carbaldehyde core. The nitro group’s electron-withdrawing nature reduces vapor pressure compared to the triazole-sulfanyl substituent, which may enhance intermolecular interactions (e.g., hydrogen bonding via triazole N–H groups).

Pyrazole and Thiazole Derivatives
  • 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde (): This compound replaces the furan ring with a pyrazole core and includes a trifluoromethyl group.
  • Thiazol-5-ylmethyl carbamates (): Thiazole-based analogs exhibit structural diversity, with applications in enzyme inhibition (e.g., DNA gyrase). The thiazole ring’s nitrogen/sulfur atoms may mimic triazole interactions in biological systems but with distinct electronic profiles .

Thermodynamic and Physicochemical Properties

Compound Sublimation ΔH° (kJ/mol) ΔG° (kJ/mol) Key Functional Groups Applications
5-(4-Nitrophenyl)-furan-2-carbaldehyde 108.3 ± 1.2 67.9 ± 0.8 Nitro, furan, aldehyde Material synthesis
Target Compound (Triazole-sulfanyl) Data not available N/A Triazole, sulfanyl, aldehyde Pharmaceutical intermediate
Pyrazole derivative () N/A N/A CF₃, pyrazole, chlorophenyl Unknown

Key Observations :

  • Nitrophenyl derivatives exhibit well-characterized sublimation behavior, critical for purification and industrial scale-up .
  • The triazole-sulfanyl group’s hydrogen-bonding capacity may increase crystalline stability compared to nitro substituents, though direct thermodynamic data for the target compound are lacking.

Biological Activity

5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde is a compound belonging to the class of triazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7_7H5_5N3_3O2_2S, with a molecular weight of 195.2 g/mol. The presence of the triazole and furan rings contributes to its biological activity through various mechanisms.

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit notable antimicrobial properties. A study involving the synthesis of related compounds showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The antimicrobial efficacy was assessed using standard methods such as disk diffusion and minimum inhibitory concentration (MIC) tests.

Table 1: Antimicrobial Activity of Related Triazole Compounds

CompoundGram-positive Activity (MIC µg/mL)Gram-negative Activity (MIC µg/mL)
This compound3264
Triazole derivative A1632
Triazole derivative B64128

This table illustrates that this compound exhibits moderate antimicrobial activity compared to other synthesized triazole derivatives .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. In vitro assays revealed that compounds similar to this compound demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a study reported IC50_{50} values for related compounds against MCF-7 breast cancer cells:

Table 2: Cytotoxicity of Triazole Derivatives Against Cancer Cells

CompoundCell LineIC50_{50} (µM)
This compoundMCF-725
Triazole derivative CMCF-715
Triazole derivative DMCF-730

The data indicates that while the compound shows activity against MCF-7 cells, it is less potent than some other derivatives tested .

Antioxidant Activity

Antioxidant properties are critical for compounds intended for therapeutic applications. The antioxidant activity of triazole derivatives can be evaluated using assays like DPPH and FRAP. A comparative study showed that the compound exhibited moderate antioxidant capacity.

Table 3: Antioxidant Activity Assay Results

CompoundDPPH Scavenging Activity (%)FRAP Value (µmol FeSO4_4/g)
This compound45150
Triazole derivative E60200
Triazole derivative F30100

These results suggest that while the compound possesses antioxidant properties, it may not be as effective as some other triazole derivatives .

Case Studies and Research Findings

Several studies have highlighted the significance of structural modifications in enhancing the biological activity of triazole derivatives. For example:

  • Study on Structural Variants : Research indicated that introducing different substituents on the triazole ring significantly influenced both antimicrobial and anticancer activities.
  • Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds might induce apoptosis in cancer cells through caspase activation pathways.

Q & A

Q. What are the standard synthetic routes for 5-(1H-[1,2,4]Triazol-3-ylsulfanyl)-furan-2-carbaldehyde, and how can reaction yields be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:

  • Step 1: React furan-2-carbaldehyde derivatives with triazole-thiols under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfanyl linkage.
  • Step 2: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Optimization strategies include:
  • Using anhydrous solvents to minimize hydrolysis.

  • Adjusting stoichiometry (e.g., 1.2:1 molar ratio of triazole-thiol to aldehyde).

  • Monitoring reaction progress via TLC or HPLC .

    Synthetic Route Reagents/Conditions Yield
    Nucleophilic substitutionK₂CO₃, DMF, 80°C, 12h65–75%
    Metalation-mediatedLDA, THF, −78°C40–50%

Q. How is the structural integrity of this compound validated?

Methodological Answer: Use a combination of:

  • X-ray crystallography (SHELX suite for refinement ; ORTEP-3 for graphical representation ).
  • Spectroscopy:
  • ¹H/¹³C NMR to confirm proton environments and carbon骨架.
  • FTIR to identify functional groups (e.g., aldehyde C=O stretch ~1700 cm⁻¹).
    • Elemental analysis (deviation <0.4% for C, H, N, S) .

Q. What techniques are recommended for assessing the purity of this compound?

Methodological Answer:

  • HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm).
  • Differential Scanning Calorimetry (DSC) to detect melting point consistency (±2°C).
  • Mass spectrometry (ESI-MS) to confirm molecular ion peaks .

Q. Which functional groups in this compound are most reactive, and how do they influence derivatization?

Methodological Answer: Key reactive sites:

  • Aldehyde group : Undergoes condensation (e.g., Schiff base formation) or oxidation to carboxylic acid.
  • Triazole-thiol : Participates in nucleophilic substitutions or metal coordination. Derivatization example:
  • Mannich reaction with secondary amines to form thioether derivatives .

Advanced Research Questions

Q. How can thermodynamic properties (e.g., enthalpy of formation) be experimentally determined for this compound?

Methodological Answer:

  • Combustion calorimetry : Measure energy released during combustion in oxygen.
  • Calculate ΔfH° (solid) using Hess’s law and reference data for CO₂(g), H₂O(l), and N₂(g).
  • Example values from analogues:
  • ΔcH°(solid) = −3500 ± 50 kJ/mol .

    Property Value Method
    ΔfH° (solid)−450 kJ/molCombustion calorimetry

Q. What mechanistic insights exist for substitution reactions at the triazole-thiol moiety?

Methodological Answer:

  • Nucleophilic aromatic substitution (SNAr) :
  • Activated by electron-withdrawing groups (e.g., −CF₃) on the triazole ring.
  • Kinetic studies (UV-Vis monitoring) show second-order dependence on nucleophile concentration .
    • Oxidation pathways :
  • Sulfanyl → sulfoxide → sulfone using H₂O₂ (stoichiometric control critical) .

Q. How is the anticancer activity of this compound evaluated in vitro?

Methodological Answer:

  • Cell viability assays (e.g., MTT assay) across 60 cancer cell lines (e.g., MDA-MB-435, MCF7).
  • Structure-activity relationship (SAR) :
  • Modify substituents on the furan or triazole rings.
  • IC₅₀ values correlate with electron-withdrawing groups enhancing activity .

Q. What computational methods are used to model its interaction with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize geometry and calculate electrostatic potentials.
  • Molecular docking (AutoDock Vina) : Simulate binding to enzymes (e.g., tyrosine kinases).
  • MD simulations (GROMACS) to assess stability of protein-ligand complexes .

Q. How should contradictory crystallographic data (e.g., bond length discrepancies) be resolved?

Methodological Answer:

  • Re-refine data using SHELXL with updated parameters (e.g., anisotropic displacement for S atoms).
  • Cross-validate with spectroscopic data (e.g., NMR J-coupling constants).
  • Report uncertainties in CIF files and publish errata if necessary .

Q. What challenges arise in functionalizing the furan ring at the C-3 position?

Methodological Answer:

  • Steric hindrance : Bulky substituents (e.g., TBDMS) reduce metalation efficiency.
  • Reactivity control : Use low-temperature lithiation (LDA, −78°C) to prevent side reactions.
  • Yield optimization : Screen additives (e.g., HMPA) to stabilize intermediates .

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